molecular formula C23H22ClN7O B3414683 1-{4-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(3-methylphenyl)ethan-1-one CAS No. 946364-27-8

1-{4-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(3-methylphenyl)ethan-1-one

カタログ番号: B3414683
CAS番号: 946364-27-8
分子量: 447.9 g/mol
InChIキー: AAFDVJBENJWGQF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a triazolo-pyrimidine derivative featuring a piperazine linker and substituted aromatic groups. The 4-chlorophenyl group at position 3 and the 3-methylphenyl-ethanone moiety at position 1 suggest possible modifications to enhance lipophilicity or target binding affinity.

特性

IUPAC Name

1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(3-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN7O/c1-16-3-2-4-17(13-16)14-20(32)29-9-11-30(12-10-29)22-21-23(26-15-25-22)31(28-27-21)19-7-5-18(24)6-8-19/h2-8,13,15H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAFDVJBENJWGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthesis of 1-{4-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(3-methylphenyl)ethan-1-one involves several steps. One common synthetic route includes the following steps:

    Formation of the triazolo[4,5-d]pyrimidine core: This is typically achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the piperazine ring: The piperazine ring is introduced through nucleophilic substitution reactions.

    Attachment of the chlorophenyl group: This step involves the use of chlorinated aromatic compounds and appropriate coupling reagents.

    Final assembly: The final compound is assembled through a series of condensation and coupling reactions.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs. Techniques such as microwave-assisted synthesis and flow chemistry may be employed to enhance efficiency .

化学反応の分析

1-{4-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(3-methylphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used .

作用機序

The mechanism of action of 1-{4-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(3-methylphenyl)ethan-1-one involves its interaction with specific molecular targets. The compound is known to inhibit certain kinases, such as c-Met and VEGFR-2, which play crucial roles in cellular signaling pathways. By inhibiting these kinases, the compound can disrupt cellular processes such as proliferation and survival, leading to apoptosis in cancer cells .

類似化合物との比較

1-{4-[3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(3-methylphenyl)ethan-1-one ()

  • Key Difference : The 4-chlorophenyl group in the target compound is replaced with a 4-methoxyphenyl group.
  • Impact : Methoxy groups typically increase electron density and reduce metabolic stability compared to chloro substituents. This substitution may alter binding affinity in targets sensitive to electronic effects (e.g., serotonin or dopamine receptors) .

1,3-Bis(4-(3-Chlorophenyl)piperazin-1-yl)propane ()

  • Key Difference : Lacks the triazolo-pyrimidine core but retains the chlorophenyl-piperazine motif.

Pyrazolo-Pyrimidinone Derivatives

1-(4-Chlorophenyl)-pyrazolo[1,5-a]pyrimidin-7(4H)-one (MK86) ()

  • Key Difference: Replaces the triazolo-pyrimidine with a pyrazolo-pyrimidinone system.
  • However, the 4-chlorophenyl group may compensate by enhancing hydrophobic interactions .

Imidazo-Pyridine Derivatives

1-Ethyl-7-methyl-3-{4-[(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)oxy]phenyl}-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one ()

  • Key Difference : Features an imidazo-pyridine core instead of triazolo-pyrimidine.
  • The ethanone group in the target compound may confer better solubility compared to the ether linkage here .

Comparative Data Table

Compound Name Core Structure Substituents Potential Targets Key Structural Advantage
Target Compound Triazolo-pyrimidine 4-Chlorophenyl, 3-methylphenyl Kinases, GPCRs Balanced lipophilicity and rigidity
1-{4-[3-(4-Methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(3-methylphenyl)ethan-1-one Triazolo-pyrimidine 4-Methoxyphenyl Serotonin receptors Enhanced electron density
1,3-Bis(4-(3-chlorophenyl)piperazin-1-yl)propane Piperazine-chlorophenyl Chlorophenyl, propane linker GPCRs (α-adrenergic) Conformational flexibility
MK86 (Pyrazolo-pyrimidinone) Pyrazolo-pyrimidinone 4-Chlorophenyl Kinases (e.g., CDK) Reduced electron deficiency
Imidazo-pyridine derivative (EP 2 585 462 B1) Imidazo-pyridine Methyl, ethyl groups Kinases (e.g., JAK2) Rigidity for isoform selectivity

Research Findings and Implications

Electron-Withdrawing vs. Electron-Donating Groups : The 4-chlorophenyl group in the target compound likely enhances binding to targets requiring hydrophobic or halogen-bonding interactions (e.g., kinase ATP pockets), whereas methoxy analogs () may favor targets sensitive to polar interactions .

Piperazine Linkers : Piperazine improves solubility and serves as a conformational spacer. Compounds with shorter linkers (e.g., propane in ) may exhibit reduced steric hindrance but lower selectivity .

Heterocyclic Cores: Triazolo-pyrimidines offer a balance between size and electronic properties, making them versatile for diverse targets. Pyrazolo-pyrimidinones () and imidazo-pyridines () prioritize specific interactions but may sacrifice broad-spectrum activity .

生物活性

The compound 1-{4-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(3-methylphenyl)ethan-1-one is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the pharmacological properties of this compound, focusing on its biological activity against various diseases.

The molecular formula of the compound is C22H24ClN5OC_{22}H_{24}ClN_{5}O, with a molecular weight of approximately 424.91 g/mol. The structure includes a triazole ring fused to a pyrimidine moiety, which is known for its diverse biological applications.

Biological Activity Overview

The biological activities of triazole derivatives, including the compound , have been extensively studied. These activities can be categorized into several key areas:

Antimicrobial Activity

Triazole compounds are recognized for their antimicrobial properties. Research indicates that derivatives similar to the compound exhibit significant activity against various bacterial strains. For instance:

  • Minimum Inhibitory Concentrations (MIC) : Compounds with triazole structures have shown MIC values ranging from 0.1250.125 to 8μg/mL8\,\mu g/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Triazole derivatives are also investigated for their anticancer potential. The compound's structural features may contribute to its ability to inhibit tumor growth:

  • Mechanism of Action : Triazoles have been shown to interfere with DNA synthesis and repair mechanisms in cancer cells, leading to increased apoptosis .

Antifungal Activity

The antifungal efficacy of triazole compounds is well-documented. They inhibit the synthesis of ergosterol, a vital component of fungal cell membranes:

  • Efficacy : Similar compounds demonstrate potent activity against Candida albicans and Aspergillus spp., with some exhibiting lower MIC values than traditional antifungal agents .

Case Studies

Several studies have highlighted the biological efficacy of triazole derivatives:

  • Study on Antimicrobial Properties :
    • A recent study synthesized various triazole derivatives and tested their antibacterial activities against multiple strains. The results indicated that certain derivatives had superior activity compared to standard antibiotics .
  • Anticancer Research :
    • Another investigation focused on the cytotoxic effects of triazole derivatives on cancer cell lines. The study found that specific modifications in the triazole structure significantly enhanced anticancer activity .

Data Tables

Biological Activity MIC (µg/mL) Reference
Staphylococcus aureus0.125 - 8
Escherichia coli0.125 - 8
Candida albicans< 1
Tumor Cell LinesIC50 values varied

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{4-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(3-methylphenyl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-{4-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(3-methylphenyl)ethan-1-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。